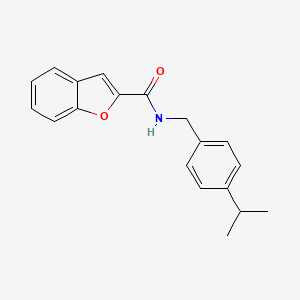

N-(4-isopropylbenzyl)-1-benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-isopropylbenzyl)-1-benzofuran-2-carboxamide, commonly known as IBF, is a chemical compound that has been widely studied for its potential therapeutic applications. IBF is a benzofuran derivative that has shown promising results in various scientific research studies.

Scientific Research Applications

Microwave-assisted Synthesis of Benzofuran-2-carboxamide Derivatives

A study by Xie et al. (2014) demonstrated the microwave-assisted synthesis of benzofuran-2-carboxamide derivatives that possess significant biological and medicinal relevance. These compounds were synthesized through a one-pot parallel approach and evaluated for their anti-inflammatory, analgesic, and antipyretic activities. Certain derivatives showcased potent activities, indicating the potential of N-(4-isopropylbenzyl)-1-benzofuran-2-carboxamide in therapeutic applications (Xie et al., 2014).

Discovery of a Prodrug for Neuropathic Pain

Rais et al. (2017) explored the development of a para-acetoxy-benzyl ester prodrug of a hydroxamate-based inhibitor of glutamate carboxypeptidase II, aiming to improve its oral pharmacokinetics. This research highlights the strategic modification of benzofuran-2-carboxamide derivatives to enhance drug delivery and efficacy, particularly in the treatment of neuropathic pain (Rais et al., 2017).

Development of Fluorescent Molecular Thermometers

Uchiyama et al. (2003) developed sensitive fluorescent molecular thermometers by synthesizing fluorescent monomers with a benzofurazan skeleton. These were copolymerized with N-isopropylacrylamide to produce copolymers that exhibited temperature-induced phase transitions, demonstrating the application of benzofuran derivatives in the development of advanced materials for temperature sensing (Uchiyama et al., 2003).

Neuroprotective and Antioxidant Effects

Cho et al. (2015) synthesized novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives and evaluated their neuroprotective and antioxidant activities. These compounds were found to offer considerable protection against NMDA-induced excitotoxic neuronal cell damage, suggesting the potential of benzofuran-2-carboxamide derivatives in neuroprotection and the treatment of neurodegenerative diseases (Cho et al., 2015).

Synthesis of Selective Ligands for Sigma Receptors

Marriott et al. (2012) reported the synthesis of novel benzofuran-2-carboxamide ligands that are selective for sigma receptors. These ligands, including the 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, exhibited high affinity for the sigma-1 receptor, indicating their potential in the development of therapeutic agents targeting sigma receptors (Marriott et al., 2012).

Properties

IUPAC Name |

N-[(4-propan-2-ylphenyl)methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-13(2)15-9-7-14(8-10-15)12-20-19(21)18-11-16-5-3-4-6-17(16)22-18/h3-11,13H,12H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTVHMLDLUGXBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5569458.png)

![3-[4-(1,1-dimethylpropyl)phenoxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5569464.png)

methanone](/img/structure/B5569487.png)

![1-amino-3-(3-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5569505.png)

![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinol](/img/structure/B5569526.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B5569548.png)

![1-(3-chlorophenyl)-4-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B5569562.png)